4-(5-Bromopentyl)morpholine Hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H19Br2NO |
|---|---|
Molecular Weight |
317.06 g/mol |
IUPAC Name |
4-(5-bromopentyl)morpholine;hydrobromide |
InChI |
InChI=1S/C9H18BrNO.BrH/c10-4-2-1-3-5-11-6-8-12-9-7-11;/h1-9H2;1H |
InChI Key |
CQRYIPOCNXKJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCBr.Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Bromopentyl Morpholine Hydrobromide
Precursor Synthesis and Purification
The successful synthesis of the target compound is contingent on the high purity of its foundational precursors: a suitable morpholine (B109124) intermediate and a brominated pentyl linker.
Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. nih.gov Its synthesis and the preparation of its derivatives are well-established in organic chemistry. A prevalent method for forming the morpholine ring is through the cyclization of 1,2-amino alcohols. chemrxiv.org One modern, efficient protocol involves a one or two-step, redox-neutral reaction using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method is noted for its high yields and the clean isolation of N-monoalkylation products resulting from a simple SN2 reaction between the amine of the amino alcohol and ethylene sulfate. organic-chemistry.org
Other established routes include the reaction of diethylene glycol with ammonia in the gas phase over a mixed copper and nickel catalyst on an alumina support. google.com The industrial preparation of morpholine often starts from either diethanolamine (B148213), which undergoes dehydration, or diethylene glycol, which reacts with ammonia. google.com For laboratory-scale synthesis of substituted morpholines, annulation reactions of vicinal amino alcohols are common. nih.gov For instance, a protected amino alcohol can be made to react with reagents like bromoethyldiphenylsulfonium triflate in the presence of a base such as sodium hydride to form the morpholine ring. nih.gov
The brominated pentyl linker, typically 1,5-dibromopentane (B145557), serves as the electrophile for the alkylation of morpholine. There are two primary, high-yielding routes to this precursor. mdma.ch The first involves the reaction of 1,5-pentanediol with a mixture of 48% hydrobromic acid (HBr) and concentrated sulfuric acid. mdma.chnih.gov In this procedure, the alcohol is treated with the acid mixture, and after a reaction period that may include heating, the resulting 1,5-dibromopentane is separated, washed, dried, and purified by distillation. mdma.ch
A second common method is the ring-opening bromination of tetrahydropyran (B127337). mdma.chchemicalbook.com This synthesis involves refluxing tetrahydropyran with a mixture of concentrated hydrobromic and sulfuric acids. mdma.chchemicalbook.com The dibromide product forms a separate layer that can be isolated and purified. mdma.ch This method has been reported to produce 1,5-dibromopentane in yields of 80-82%. chemicalbook.com The purification for both methods typically involves washing with water and a basic solution like sodium carbonate to neutralize excess acid, followed by drying with an agent such as magnesium sulphate or anhydrous calcium chloride and subsequent distillation under reduced pressure. mdma.chchemicalbook.com
The final step in the synthesis is the formation of the hydrobromide salt of the amine. This is typically achieved by reacting the free base, 4-(5-bromopentyl)morpholine, with hydrogen bromide. Several methods can be employed for this acid-base reaction. One approach is to treat a solution of the amine in a suitable organic solvent with aqueous hydrobromic acid, followed by removal of the water and solvent, often through azeotropic distillation with a solvent like toluene, and vacuum drying to obtain the solid salt.
Alternatively, anhydrous conditions can be used. Anhydrous HBr can be generated in situ by adding acetyl bromide to a dry alcohol like methanol (B129727) at low temperatures. This solution of HBr in methanol can then be added to the amine. Another method involves bubbling dry hydrogen bromide gas directly through a solution of the amine in an inert organic solvent.
Direct Alkylation Strategies for Morpholine Functionalization
The core C-N bond formation occurs through the direct alkylation of the morpholine nitrogen with the brominated pentyl linker. This process is a nucleophilic substitution reaction.
The synthesis of 4-(5-bromopentyl)morpholine is achieved via a nucleophilic substitution reaction where the secondary amine nitrogen of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane and displacing a bromide ion. This N-alkylation reaction is a standard method for preparing N-alkyl derivatives of morpholine. scispace.com
A significant challenge in this reaction is achieving selective mono-alkylation. Since morpholine is a secondary amine, the initial product, 4-(5-bromopentyl)morpholine, is a tertiary amine. This product can potentially react with another molecule of 1,5-dibromopentane to form a quaternary ammonium (B1175870) salt, or a second morpholine molecule could react with the other end of the 4-(5-bromopentyl)morpholine to form a dimeric species. To favor the desired mono-alkylation product, reaction conditions are controlled, often by using a large excess of the dibromoalkane relative to the morpholine. This ensures that a morpholine molecule is statistically more likely to encounter a molecule of 1,5-dibromopentane than a molecule of the mono-alkylated product.
The efficiency and selectivity of the N-alkylation of morpholine are highly dependent on several reaction parameters, including the choice of solvent, the presence and type of base or catalyst, the reaction temperature, and the duration of the reaction.
Solvents: A variety of solvents can be used for N-alkylation reactions, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724), as well as less polar solvents such as benzene or toluene. researchgate.net Alcohols can also be employed. researchgate.net
Bases/Catalysts: The reaction of morpholine with an alkyl bromide generates HBr as a byproduct, which would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to neutralize the HBr as it is formed. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine (B128534) or N,N-diisopropylethylamine. In some cases, the amine reactant itself, if used in excess, can serve as the base. For gas-phase alkylations with alcohols, solid catalysts such as CuO–NiO/γ–Al2O3 have been investigated. researchgate.net
Temperature and Reaction Time: The reaction temperature can significantly influence the rate of alkylation. Reactions may be conducted at room temperature or heated to increase the reaction rate. researchgate.netresearchgate.net For example, studies on the N-alkylation of morpholine with various alcohols showed that conversion increases with temperature, although selectivity might decrease at very high temperatures due to side reactions. researchgate.net Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the temperature used. researchgate.net
Optimization studies from related N-alkylation reactions of morpholine provide insight into the interplay of these parameters. For instance, in the catalytic N-alkylation of morpholine with alcohols, reaction conditions were systematically varied to maximize yield and selectivity.
| Entry | Temperature (°C) | Molar Ratio (Methanol:Morpholine) | Catalyst | Morpholine Conversion (%) | N-Methylmorpholine Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 160 | 3:1 | CuO–NiO/γ–Al2O3 | Data not specified | Data not specified |
| 2 | 180 | 3:1 | CuO–NiO/γ–Al2O3 | Data not specified | Data not specified |
| 3 | 200 | 3:1 | CuO–NiO/γ–Al2O3 | Data not specified | Data not specified |
| 4 | 220 | 3:1 | CuO–NiO/γ–Al2O3 | 95.3 | 93.8 |
| 5 | 240 | 3:1 | CuO–NiO/γ–Al2O3 | Data not specified | Decreased |
This data illustrates that an optimal temperature of 220 °C provided the highest conversion and selectivity for N-methylation under these specific catalytic conditions. researchgate.net Similar principles of optimization would be applied to the synthesis of 4-(5-bromopentyl)morpholine to maximize the yield of the desired mono-alkylated product. researchgate.net
Influence of Protecting Groups on Reaction Selectivity and Yield
The direct N-alkylation of morpholine with 1,5-dibromopentane is a primary route for the synthesis of the 4-(5-bromopentyl)morpholine core structure. However, this reaction is often complicated by a lack of selectivity, leading to the formation of a significant by-product, 1,5-di(morpholin-4-yl)pentane, due to the dialkylation of the morpholine nitrogen. To enhance the yield of the desired mono-alkylated product, the use of protecting groups on the morpholine nitrogen can be a strategic approach.
Protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be introduced to temporarily block one of the reactive sites on a molecule, thereby directing the reaction to the desired position. In the context of morpholine alkylation, an N-Boc protected morpholine derivative would prevent the initial N-alkylation. However, for the synthesis of N-substituted morpholines, protecting the nitrogen is counterintuitive as it is the site of desired reactivity.
A more relevant strategy involves controlling the stoichiometry of the reactants and the reaction conditions to favor mono-alkylation over di-alkylation. By using a large excess of 1,5-dibromopentane relative to morpholine, the probability of a second morpholine molecule reacting with the already mono-alkylated product is statistically reduced.
The following table summarizes the potential outcomes of the N-alkylation of morpholine with 1,5-dibromopentane under different conceptual conditions, highlighting the challenge of achieving high selectivity for the mono-alkylated product without the use of protecting groups.
| Condition | Reactants | Expected Major Product | Expected By-product(s) |
| Equimolar Ratio | Morpholine, 1,5-Dibromopentane | Mixture of products | 1,5-di(morpholin-4-yl)pentane |
| Excess Morpholine | Morpholine, 1,5-Dibromopentane | 1,5-di(morpholin-4-yl)pentane | 4-(5-Bromopentyl)morpholine |
| Excess 1,5-Dibromopentane | Morpholine, 1,5-Dibromopentane | 4-(5-Bromopentyl)morpholine | 1,5-di(morpholin-4-yl)pentane |
Alternative and Advanced Synthetic Routes
Beyond the direct alkylation of morpholine, several alternative and more advanced synthetic strategies can be envisioned for the preparation of 4-(5-Bromopentyl)morpholine Hydrobromide. These routes may offer advantages in terms of selectivity, yield, and access to structural analogs.
Bromination Protocols for Alkyl Side Chains
An alternative approach involves the initial synthesis of 4-pentylmorpholine followed by the selective bromination of the pentyl side chain. This strategy avoids the issue of dialkylation inherent in using 1,5-dibromopentane. The synthesis of 4-pentylmorpholine can be achieved through various N-alkylation methods, such as the reaction of morpholine with 1-bromopentane or 1-pentanol under appropriate conditions. researchgate.net
Once 4-pentylmorpholine is obtained, selective bromination at the terminal position of the pentyl group is required. Radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) is a common method for the bromination of alkyl chains. The selectivity of this reaction for the terminal position can be influenced by steric factors and the stability of the resulting radical intermediate.
Photobromination, involving the use of bromine in the presence of light, is another established method for the free-radical bromination of alkanes. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 5-bromo derivative and minimize the formation of other brominated isomers.
The table below outlines common bromination reagents and their typical applications in the context of alkyl chain bromination.
| Brominating Agent | Reaction Type | Typical Substrates | Key Considerations |
| N-Bromosuccinimide (NBS) | Radical Substitution | Alkanes, Allylic/Benzylic positions | Requires a radical initiator (e.g., AIBN, light) |
| Bromine (Br₂) | Radical/Electrophilic | Alkanes, Alkenes, Aromatics | Can be non-selective for alkanes, requires activation (light/heat) for radical pathway |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | Appel Reaction | Alcohols | Converts alcohols to alkyl bromides |
| Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | Alcohols | Effective for primary and secondary alcohols |
Ring-Opening and Cyclization Pathways for Morpholine Ring Formation with Pentyl Appendage
The construction of the morpholine ring itself, with the bromopentyl side chain already incorporated or introduced in a subsequent step, represents a more convergent synthetic strategy. One such approach could involve the ring-opening of a suitable precursor followed by an intramolecular cyclization.
For example, a diepoxide or a related precursor could be reacted with an amine bearing a pentyl group. Subsequent chemical transformations could then lead to the formation of the morpholine ring. A more direct approach could involve the reaction of a suitably substituted amino alcohol with a reagent that provides the remaining atoms of the morpholine ring, followed by cyclization.
A hypothetical pathway could start from a protected 5-amino-1-pentanol derivative. Reaction with a two-carbon electrophile, such as ethylene oxide or a protected 2-haloethanol, would introduce the necessary fragment for the morpholine ring. Subsequent deprotection and intramolecular cyclization, likely under basic conditions, would then yield 4-pentylmorpholine, which could then be brominated as described in the previous section.
Multicomponent Reaction Approaches Incorporating Morpholine and Bromopentyl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. While MCRs for the synthesis of the core morpholine ring are known, their application to directly incorporate a bromopentyl side chain is less common.
A conceivable MCR strategy could involve the reaction of morpholine, an aldehyde containing a protected or precursor to the bromopentyl chain, and a third component that facilitates the formation of a new bond and subsequent cyclization. For instance, a Passerini or Ugi-type reaction could potentially be adapted for this purpose, although this would require careful design of the starting materials.
A more plausible, albeit not strictly a single-step MCR, would be a tandem reaction sequence. For example, a multicomponent reaction could be used to assemble a precursor molecule containing the necessary functionalities, which would then undergo a subsequent cyclization and bromination to yield the final product. The development of a true MCR for the direct synthesis of 4-(5-bromopentyl)morpholine would represent a significant advancement in the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 4 5 Bromopentyl Morpholine Hydrobromide
Reactions Involving the Tertiary Amine Functionality
The morpholine (B109124) nitrogen atom in 4-(5-bromopentyl)morpholine is tertiary, making it a nucleophilic and basic center. However, in its hydrobromide salt form, the nitrogen is protonated, rendering it non-nucleophilic. To engage the amine in reactions, it must first be converted to its free base form, typically by treatment with a suitable base.
The tertiary nitrogen of the free base, 4-(5-bromopentyl)morpholine, can act as a nucleophile and react with an alkyl halide in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon substituents. These reactions are a classic example of nucleophilic substitution, specifically the Menshutkin reaction.
The process involves the attack of the lone pair of electrons on the morpholine nitrogen onto the electrophilic carbon of an alkylating agent, displacing a halide or other leaving group. The rate of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. The use of more reactive alkylating agents, such as methyl iodide or benzyl bromide, can lead to higher yields and faster reaction rates.
A typical procedure involves first neutralizing the hydrobromide salt to the free amine and then reacting it with an appropriate alkylating agent, often in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), to yield the corresponding quaternary ammonium salt.
| Alkylating Agent (R-X) | Product | Typical Conditions | Reference |
| Methyl Iodide (CH₃I) | 4-(5-Bromopentyl)-4-methylmorpholin-4-ium Iodide | Acetonitrile, Room Temp. | General Reaction |
| Benzyl Bromide (BnBr) | 4-Benzyl-4-(5-bromopentyl)morpholin-4-ium Bromide | DMF, 50-70 °C | General Reaction |
| Ethyl Bromoacetate | 4-(5-Bromopentyl)-4-(2-ethoxy-2-oxoethyl)morpholin-4-ium Bromide | THF, Reflux | General Reaction |
This table presents plausible quaternization reactions based on established chemical principles for tertiary amines.
Tertiary amines, including the morpholine moiety in 4-(5-bromopentyl)morpholine, can be oxidized to form N-oxides. This transformation involves the formation of a dative bond between the nitrogen atom and an oxygen atom. The resulting N-oxide is a polar molecule with distinct chemical properties compared to the parent amine.
Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). researchgate.netasianpubs.orgthieme-connect.de The reaction is typically carried out in a suitable solvent, like dichloromethane (DCM) or chloroform, at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. mdma.ch The reaction with m-CPBA is generally clean and high-yielding. mdma.ch The resulting product, 4-(5-bromopentyl)morpholine N-oxide, retains the alkyl bromide functionality for further synthetic modifications.
General Reaction Scheme for N-Oxidation:
4-(5-Bromopentyl)morpholine + Oxidizing Agent (e.g., m-CPBA) → 4-(5-Bromopentyl)morpholine N-oxide
The reactivity of 4-(5-bromopentyl)morpholine hydrobromide is fundamentally governed by acid-base equilibria. The compound is the salt of a weak base (morpholine moiety) and a strong acid (HBr). The pKa of the conjugate acid of morpholine (the morpholinium ion) is approximately 8.33. askfilo.comchegg.comaskfilo.com
This pKa value is pivotal. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa (8.33), the concentrations of the protonated form (morpholinium ion) and the deprotonated free base form are equal. study.com
Equilibrium:
[Morpholinium-R]⁺ ⇌ [Morpholine-R] + H⁺
At pH < 8.33 (Acidic Conditions): The equilibrium shifts to the left, favoring the protonated morpholinium form. In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic and unable to undergo quaternization or N-oxidation. The molecule carries a positive charge, which may electrostatically influence the reactivity of the distant alkyl bromide group.
At pH > 8.33 (Basic Conditions): The equilibrium shifts to the right, favoring the deprotonated free base form. In this state, the nitrogen is neutral and possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions like quaternization and N-oxidation. This form is required for reactions involving the tertiary amine functionality.
Therefore, pH control is a critical tool for directing the reactivity of this bifunctional molecule. To perform reactions at the nitrogen center, the pH must be adjusted to be above ~8.3, whereas reactions exclusively at the alkyl bromide end can be performed under acidic conditions to "protect" the amine as its non-nucleophilic ammonium salt.
Reactions Involving the Alkyl Bromide Functionality
The pentyl chain of the molecule is terminated by a bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This primary alkyl bromide structure is a key site for synthetic modification.
The carbon atom bonded to the bromine is an electrophilic center susceptible to attack by nucleophiles. Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is favored by tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. chemicalnote.comsavemyexams.com
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com This mechanism is favored by methyl and primary alkyl halides, as they are sterically unhindered and form unstable carbocations. libretexts.orgmasterorganicchemistry.com
Given that 4-(5-bromopentyl)morpholine contains a primary alkyl bromide , its nucleophilic substitution reactions are expected to proceed almost exclusively via the SN2 pathway . savemyexams.comreddit.com This is because the formation of a primary carbocation is energetically unfavorable, and the unhindered nature of the carbon-bromine bond allows for easy "backside attack" by the nucleophile. masterorganicchemistry.com
The alkyl bromide functionality can be readily converted to ethers and esters through SN2 reactions with oxygen-containing nucleophiles. These reactions are fundamental for introducing new functional groups and extending the molecular structure.
Ether Formation: Ethers can be synthesized by reacting the alkyl bromide with an alkoxide or phenoxide nucleophile. This is a classic example of the Williamson ether synthesis. The reaction is typically performed by treating an alcohol or phenol with a strong base (like sodium hydride, NaH) to generate the corresponding nucleophilic alkoxide/phenoxide, which then displaces the bromide ion from the pentyl chain in an SN2 fashion. To ensure the morpholine nitrogen does not interfere, the reaction can be run under conditions where the nitrogen is protonated or by using a non-nucleophilic base for alkoxide generation.
Ester Formation: Esters are formed by the reaction of the alkyl bromide with a carboxylate anion. The carboxylate is typically generated by deprotonating a carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate) or by using a pre-formed carboxylate salt (e.g., sodium acetate). The carboxylate anion then acts as the nucleophile, attacking the primary carbon and displacing the bromide. This method provides a direct route to ester derivatives.
| Nucleophile | Product Type | Product Name (Example) | Typical Conditions |
| Sodium Ethoxide (NaOEt) | Ether | 4-(5-Ethoxypentyl)morpholine | Ethanol (solvent), Reflux |
| Sodium Phenoxide (NaOPh) | Ether | 4-(5-Phenoxypentyl)morpholine | DMF, 80 °C |
| Sodium Acetate (NaOAc) | Ester | 5-(Morpholin-4-yl)pentyl acetate | DMF, Heat |
| Potassium Benzoate (PhCOOK) | Ester | 5-(Morpholin-4-yl)pentyl benzoate | Acetonitrile, K₂CO₃, Heat |
This table illustrates representative SN2 reactions for ether and ester synthesis based on the reactivity of primary alkyl bromides.
Nucleophilic Substitution Reactions with Diverse Nucleophiles (SN1/SN2 Pathways)
Formation of Carbon-Sulfur Bonds (Thioethers)
The formation of thioethers from this compound can be readily achieved through nucleophilic substitution reactions with various sulfur-containing nucleophiles. The most common method involves the reaction with a thiol in the presence of a base. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by the deprotonation of the thiol, attacks the carbon atom bearing the bromine atom, displacing the bromide ion.
The general reaction can be represented as follows:
Morpholine-(CH₂)₅-Br + R-SH + Base → Morpholine-(CH₂)₅-S-R + Base·HBr
Key factors influencing this reaction include the choice of base, solvent, and temperature. Stronger bases, such as sodium hydride (NaH) or alkali metal alkoxides (e.g., sodium ethoxide), are effective in deprotonating the thiol to form the more potent thiolate nucleophile. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
| Nucleophile (R-SH) | Base | Solvent | Temperature (°C) | Expected Product |
| Thiophenol | Sodium Ethoxide | Ethanol | 50-70 | 4-(5-(Phenylthio)pentyl)morpholine |
| Ethanethiol | Sodium Hydride | DMF | 25-50 | 4-(5-(Ethylthio)pentyl)morpholine |
| Benzyl Mercaptan | Potassium Carbonate | Acetonitrile | Reflux | 4-(5-(Benzylthio)pentyl)morpholine |
This table presents plausible reaction conditions for the synthesis of thioethers from this compound based on general principles of nucleophilic substitution reactions.
Formation of Carbon-Nitrogen Bonds (New Amines, Amides)
The synthesis of new amines and amides from this compound is another important transformation, proceeding through nucleophilic substitution.
New Amines: Reaction with primary or secondary amines leads to the formation of new secondary or tertiary amines, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrobromide of the starting material and the hydrohalic acid formed during the reaction. An excess of the reacting amine can sometimes serve as the base.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |
| Piperidine | Potassium Carbonate | Acetonitrile | Reflux | 4-(5-(Piperidin-1-yl)pentyl)morpholine |
| Aniline | Triethylamine (B128534) | Toluene | 80-100 | 4-(5-(Phenylamino)pentyl)morpholine |
| Diethylamine | Sodium Bicarbonate | Ethanol | Reflux | 4-(5-(Diethylamino)pentyl)morpholine |
This table illustrates representative conditions for the N-alkylation of amines with this compound.
Amides: The formation of amides can be achieved indirectly. One common method is the reaction with sodium azide (NaN₃) to form an alkyl azide, followed by reduction to the corresponding primary amine. This amine can then be acylated to form an amide. A more direct approach involves the use of nitrogen nucleophiles that are precursors to amides, such as phthalimide (the Gabriel synthesis), followed by hydrolysis or hydrazinolysis to release the primary amine, which can then be acylated.
Formation of Carbon-Carbon Bonds (via Organometallic Reagents)
The creation of new carbon-carbon bonds using this compound can be accomplished through reactions with organometallic reagents. These reactions are fundamental in organic synthesis for building more complex carbon skeletons.
One of the most common methods involves the use of Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong nucleophiles attack the electrophilic carbon atom of the alkyl bromide, leading to the formation of a new C-C bond. It is crucial to use the free base form of 4-(5-bromopentyl)morpholine for these reactions, as the acidic proton of the hydrobromide would quench the highly basic organometallic reagent. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Another powerful method is the use of Gilman reagents (lithium diorganocuprates, R₂CuLi). These reagents are generally less basic and more selective for SN2 reactions with alkyl halides compared to Grignard or organolithium reagents, leading to fewer side reactions like elimination. openstax.org
| Organometallic Reagent | Solvent | Temperature (°C) | Expected Product |
| Phenylmagnesium Bromide | THF | 0 to 25 | 4-(6-Phenylhexyl)morpholine |
| n-Butyllithium | Diethyl Ether | -78 to 0 | 4-Nonylmorpholine |
| Lithium Diphenylcuprate | THF | 0 | 4-(6-Phenylhexyl)morpholine |
This table provides examples of carbon-carbon bond-forming reactions using 4-(5-bromopentyl)morpholine and common organometallic reagents.
Elimination Reactions (E1/E2 Mechanisms)
In the presence of a strong, sterically hindered base, 4-(5-bromopentyl)morpholine can undergo elimination reactions to form an alkene. byjus.com The two primary mechanisms for such reactions are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. pharmaguideline.com
The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion leaves simultaneously, forming a double bond. This mechanism is favored by strong, non-nucleophilic bases and a high concentration of the base. wikipedia.org For 4-(5-bromopentyl)morpholine, the expected product would be 4-(pent-4-en-1-yl)morpholine.
The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from a β-carbon to form the double bond. This pathway is more common for tertiary alkyl halides and is favored by polar protic solvents and weak bases. pharmaguideline.com For a primary alkyl bromide like 4-(5-bromopentyl)morpholine, the E1 mechanism is generally less likely due to the relative instability of the primary carbocation that would be formed.
The competition between substitution (SN2) and elimination (E2) is a key consideration. The use of bulky bases, such as potassium tert-butoxide, tends to favor elimination over substitution due to steric hindrance, which makes it difficult for the base to act as a nucleophile and attack the carbon atom directly. ck12.org
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Alkyl Bromide
The alkyl bromide functionality of 4-(5-bromopentyl)morpholine allows it to participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel, copper, or iron.
One of the most well-known examples is the Suzuki coupling , where the alkyl bromide is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction forms a new carbon-carbon single bond.
The Heck reaction involves the palladium-catalyzed coupling of the alkyl bromide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org While traditionally used with aryl and vinyl halides, modifications of the Heck reaction can be applied to alkyl halides.
The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by coupling the alkyl bromide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.
| Coupling Reaction | Coupling Partner | Catalyst | Base | Expected Product |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(6-Phenylhexyl)morpholine |
| Heck Reaction | Styrene | Pd(OAc)₂ | Et₃N | 4-(7-Phenylhept-5-en-1-yl)morpholine |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 4-(7-Phenylhept-5-yn-1-yl)morpholine |
This table outlines potential metal-catalyzed cross-coupling reactions involving 4-(5-bromopentyl)morpholine, showcasing the versatility of this compound in advanced organic synthesis.
Stereochemical Considerations in Reactive Transformations
For reactions occurring at a chiral center, the stereochemical outcome is a critical aspect. In the case of 4-(5-bromopentyl)morpholine, the carbon atom attached to the bromine is not a stereocenter. However, if a substituent were present on the pentyl chain, creating a chiral center, stereochemical considerations would become important.
In SN2 reactions , the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. masterorganicchemistry.com This is known as a Walden inversion. Therefore, if a reaction at a chiral center on the pentyl chain were to proceed via an SN2 mechanism, the product would have the opposite stereochemistry to the starting material.
In SN1 reactions , the reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).
In E2 elimination reactions , the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This means that the hydrogen and the leaving group must be in the same plane but on opposite sides of the carbon-carbon bond. This stereochemical requirement can influence which diastereomer of the alkene is formed if the starting material is stereochemically defined.
Advanced Applications in Chemical Synthesis
A Versatile Building Block for Complex Molecules
The bifunctional nature of 4-(5-Bromopentyl)morpholine Hydrobromide, possessing both a nucleophilic morpholine (B109124) nitrogen (after deprotonation) and an electrophilic alkyl bromide, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This dual reactivity allows for sequential or one-pot reactions to introduce different functionalities, leading to the construction of intricate molecular architectures.
Scaffold for the Construction of Diverse Heterocyclic Frameworks
The morpholine moiety within this compound serves as a foundational scaffold for the elaboration of more complex heterocyclic systems. The secondary amine of the morpholine ring can participate in various cyclization reactions, leading to the formation of fused or spirocyclic frameworks. While direct examples of the use of this compound in the synthesis of specific complex heterocyclic frameworks are not extensively documented in publicly available literature, the general reactivity pattern of N-alkylated morpholines suggests its potential in this area. For instance, the nitrogen atom can act as a nucleophile to attack an internal electrophilic center, created after modification of the bromopentyl chain, to forge new rings. This strategy is a cornerstone in the synthesis of polycyclic structures that are often the core of biologically active compounds.
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The morpholine ring is a well-established pharmacophore found in numerous approved drugs, contributing to improved physicochemical properties such as solubility and metabolic stability. Consequently, this compound is a valuable intermediate for introducing this beneficial moiety into potential drug candidates.
Analgesics, Antibiotics, and Antineoplastics:
For instance, various novel morpholine-conjugated benzophenone (B1666685) analogues have been synthesized and evaluated for their antagonistic role against neoplastic development. nih.gov These studies have demonstrated that the inclusion of a morpholine ring can be crucial for anti-proliferative activity. nih.gov Specifically, certain derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
In the realm of antibiotics, research into morpholine-containing 5-arylideneimidazolones has revealed their potential as antibiotic enhancers against multidrug-resistant bacteria. mdpi.comnih.gov These compounds can significantly reduce the minimum inhibitory concentrations (MICs) of existing antibiotics, suggesting a mechanism that may involve the inhibition of bacterial efflux pumps or interaction with penicillin-binding proteins. mdpi.comnih.gov Although this compound was not the direct precursor in these specific studies, its reactive pentyl chain provides a straightforward handle to link the morpholine moiety to various core structures, including those of potential antibiotics.
Furthermore, the synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles has yielded compounds with potential anticancer, antifungal, antibacterial, and antiprotozoal activities. nih.gov The modular nature of their synthesis allows for the incorporation of various amines, and a reagent like this compound could be readily employed to introduce the morpholine-pentyl side chain, potentially modulating the biological activity and pharmacokinetic profile of the resulting compounds.
The following table summarizes the potential applications of morpholine-containing compounds in medicinal chemistry, for which this compound could serve as a key intermediate.
| Therapeutic Area | Example Compound Class | Potential Role of Morpholine Moiety |
| Antineoplastics | Morpholine-conjugated benzophenones | Essential for anti-proliferative activity, induction of apoptosis. nih.gov |
| Antineoplastics | Tetrahydroquinoline derivatives | Enhancement of pharmacokinetic and pharmacodynamic properties. nih.gov |
| Antibiotics | 5-Arylideneimidazolones | Enhancement of antibiotic activity against resistant strains. mdpi.comnih.gov |
| Antibiotics | Phenylsulfonyl morpholine derivatives | Modulation of antibiotic activity against multidrug-resistant bacteria. nih.gov |
Precursor for Agrochemicals and Functional Materials
The application of morpholine derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. Morpholines are known to be part of the chemical structure of some fungicides and herbicides. chemrxiv.org The lipophilic pentyl chain of this compound could enhance the penetration of these active ingredients through the waxy cuticles of plants or the cell membranes of fungi.
In the field of functional materials, the reactive nature of the bromo-functionalized chain allows for the incorporation of the morpholino-pentyl group into polymer backbones or onto the surface of materials. This can be used to modify the properties of polymers and resins, for example, by introducing sites for further chemical modification, altering solubility, or imparting specific binding properties. While specific examples utilizing this compound are not prevalent in the literature, the general principles of polymer and material science support its potential utility in creating novel functional materials.
Applications in Ligand and Catalyst Development
The nitrogen atom of the morpholine ring in this compound can act as a coordinating atom for metal centers, making it a candidate for the development of novel ligands and catalysts. By attaching this compound to a larger molecular framework or a solid support via the bromopentyl chain, new catalytic systems can be designed. The morpholine moiety can influence the steric and electronic environment of a metal catalyst, thereby affecting its activity, selectivity, and stability. Although specific catalytic systems based on this compound are not widely reported, the foundational chemistry of morpholine-based ligands suggests a promising area for future research.
Utilization in Combinatorial Chemistry Libraries and High-Throughput Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for drug discovery and material science. The bifunctional nature of this compound makes it an excellent building block for the construction of combinatorial libraries.
The reactive bromide allows for its attachment to a solid support or a scaffold molecule, while the morpholine nitrogen can be subsequently reacted with a variety of building blocks. This "split-and-pool" strategy can generate vast libraries of compounds, each with a unique combination of substituents. The development of high-throughput synthesis methods, often automated, further accelerates this process. nih.govnih.gov The use of such building blocks enables the efficient exploration of chemical space to identify molecules with desired biological activities or material properties.
Development of Novel Reagents and Auxiliaries
The chemical reactivity of this compound can be harnessed to develop novel reagents and auxiliaries for organic synthesis. For example, by quaternizing the morpholine nitrogen with a suitable group, a phase-transfer catalyst could be generated. The lipophilic pentyl chain would enhance its solubility in organic phases, facilitating reactions between immiscible reactants.
Furthermore, the compound can be modified to create chiral auxiliaries for asymmetric synthesis. By introducing a chiral center elsewhere in the molecule, enantioselective transformations could be guided by the steric and electronic influence of the morpholino-pentyl group. While the development of specific reagents from this compound is a niche area, its inherent chemical functionalities provide a platform for such innovation.
Derivatization and Analog Design Strategies Based on 4 5 Bromopentyl Morpholine Hydrobromide
Modifications of the Morpholine (B109124) Ring
The morpholine ring is a common pharmacophore in medicinal chemistry, valued for its physicochemical properties, including its ability to improve aqueous solubility and its typical metabolic stability. nih.govnih.gov Altering this ring can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. nih.gov
Introducing substituents at the carbon atoms of the morpholine ring (positions 2, 3, 5, and 6) is a key strategy to probe the steric and electronic requirements of its biological target. The synthesis of C-substituted morpholines can be achieved through various organic synthesis methods, often starting from chiral amino alcohols to control stereochemistry. researchgate.net For instance, the introduction of a methyl group at the 3-position or an ethylene (B1197577) bridge between positions 3 and 5 has been studied to develop selective kinase inhibitors. researchgate.nete3s-conferences.org Such substitutions can enhance binding affinity by creating new interactions with a target protein or by orienting other parts of the molecule for optimal binding. nih.gov
Synthetic approaches to achieve C-substitution are diverse. organic-chemistry.org Palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides can produce cis-3,5-disubstituted morpholines. e3s-conferences.org Another method involves the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts to yield stereodefined C-substituted morpholines. organic-chemistry.org These synthetic routes provide access to a wide array of enantiomerically pure substituted morpholine building blocks that can then be alkylated with a 1,5-dibromopentane (B145557) or a similar linker to generate analogs of 4-(5-bromopentyl)morpholine.
Table 1: Examples of C-Substituted Morpholine Analogs
| Position of Substitution | Type of Substituent | Potential Synthetic Precursor |
|---|---|---|
| C-2 | Methyl | 1-Aminopropan-2-ol |
| C-3 | Phenyl | 1-Amino-1-phenylethan-2-ol |
| C-2, C-6 | Dimethyl (cis or trans) | 1-Aminopropan-2-ol isomers |
The synthesis of such fused systems is complex and often involves multi-step sequences. One approach is the intramolecular 1,3-dipolar cycloaddition reaction, which has been used to create spirooxindole-derived morpholine-fused-1,2,3-triazoles from isatin (B1672199) spiro-epoxides. nih.gov Metal-catalyzed cyclization reactions are also powerful tools for constructing fused morpholine derivatives. researchgate.net For example, a palladium-catalyzed process can convert a substrate with an amino alcohol and an alkenyl halide into a bicyclic fused morpholine. e3s-conferences.org These advanced synthetic methods open the door to novel and structurally complex scaffolds based on the original morpholine theme.
Modifications of the Alkyl Chain
The five-carbon alkyl chain serves as a flexible linker between the morpholine head and the reactive bromide terminus. Modifying this chain's length, rigidity, and terminal functional group is a fundamental approach to optimizing biological activity and physicochemical properties.
The length of the alkyl chain is a critical determinant of biological activity for many N-alkylmorpholine derivatives. chemrxiv.org Altering the number of methylene (B1212753) units (-(CH₂)n-) between the morpholine nitrogen and the terminal bromine systematically changes the distance and geometric relationship between these two key functional groups. A series of bromoalkyl analogs can be readily synthesized by reacting morpholine with the corresponding α,ω-dibromoalkanes (e.g., 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, 1,6-dibromohexane).
Research on other N-alkylmorpholine derivatives has demonstrated a clear structure-activity relationship based on chain length. For instance, in a series of tetraalkylammonium salts derived from N-methyl morpholine, compounds with alkyl chains of 12 to 16 carbons exhibited the highest bactericidal activity against MRSA, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, studies on pirfenidone (B1678446) analogs showed that methylene spacers of 2 to 5 carbons were effective in inhibiting fibroblast proliferation. acs.org This suggests that an optimal chain length exists for a given biological target, and a systematic variation around the five-carbon chain of 4-(5-bromopentyl)morpholine is a logical strategy for analog design.
Table 2: Bromoalkyl Morpholine Analogs with Varying Chain Lengths
| Compound Name | Alkyl Chain Length (n) | Corresponding Dibromoalkane Precursor |
|---|---|---|
| 4-(2-Bromoethyl)morpholine (B1270460) | 2 | 1,2-Dibromoethane |
| 4-(3-Bromopropyl)morpholine | 3 | 1,3-Dibromopropane |
| 4-(4-Bromobutyl)morpholine | 4 | 1,4-Dibromobutane |
| 4-(5-Bromopentyl)morpholine | 5 | 1,5-Dibromopentane |
Introducing double or triple bonds into the alkyl chain reduces its conformational flexibility and introduces specific geometric constraints (cis/trans isomerism). This can be a valuable tool for probing the required conformation of the linker for optimal interaction with a biological target. Similarly, adding branches (e.g., methyl groups) to the chain increases its steric bulk, which can enhance binding through favorable van der Waals interactions or, conversely, decrease activity due to steric hindrance.
The synthesis of these analogs would involve starting with appropriately modified linkers. For example, reacting morpholine with (Z)-1,5-dibromopent-2-ene would yield an analog with a cis-double bond in the chain. Branched analogs could be synthesized from precursors like 1,5-dibromo-3-methylpentane.
The bromine atom in 4-(5-bromopentyl)morpholine functions as a leaving group in nucleophilic substitution reactions. pressbooks.pubuniversalclass.com Its reactivity can be modulated by replacing it with other halogens or different types of leaving groups. This allows for fine-tuning the electrophilicity of the terminal carbon and the rate at which the molecule can alkylate a target nucleophile.
The relative reactivity of alkyl halides in substitution reactions generally follows the order I > Br > Cl > F, which corresponds to the strength of the carbon-halogen bond and the stability of the resulting halide anion. libretexts.org An iodo-analog would therefore be more reactive than the parent bromo-compound, while a chloro-analog would be less reactive. These halogen exchange reactions, such as the Finkelstein reaction, can be used to synthesize the desired analogs.
Beyond halogens, other functional groups can serve as excellent leaving groups. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are commonly used in organic synthesis and are often more reactive than bromides. These can be prepared from the corresponding alcohol, 4-(5-hydroxypentyl)morpholine, which itself is a synthetic precursor or alternative to the bromo-derivative.
Table 3: Comparison of Potential Leaving Groups
| Leaving Group | Chemical Formula | Relative Reactivity (General) |
|---|---|---|
| Iodine | -I | Very High |
| Bromine | -Br | High |
| Chlorine | -Cl | Moderate |
| Tosylate | -OSO₂C₆H₄CH₃ | Very High |
Modulation of the Counterion and Its Synthetic Implications
The hydrobromide salt of 4-(5-bromopentyl)morpholine is the common commercially available form. However, the nature of the counterion can significantly influence the physicochemical properties of the compound, such as its solubility, crystallinity, and stability. While direct research on the modulation of the counterion for this specific molecule is not extensively published, the principles of salt engineering in medicinal and materials chemistry provide a clear framework for its potential implications.
Strategic exchange of the bromide anion for other pharmaceutically or synthetically acceptable counterions can be achieved through various methods, including ion-exchange chromatography or precipitation from a solution containing the desired new counterion. For instance, replacing bromide with counterions like chloride, acetate, trifluoroacetate, or mesylate could alter the compound's solubility in different solvent systems, which is a critical parameter for both synthetic reactions and biological assays.
Potential Synthetic Implications of Counterion Modulation:
Solubility and Reaction Kinetics: Changing the counterion can modify the solubility of the morpholine derivative in various organic solvents, potentially improving reaction conditions and yields. A more soluble salt form might lead to faster reaction kinetics and more homogeneous reaction mixtures.
Hygroscopicity and Stability: The choice of counterion can impact the compound's tendency to absorb moisture from the air (hygroscopicity). A less hygroscopic salt form would be more stable and easier to handle and store accurately.
Crystal Packing and Polymorphism: Different counterions will lead to distinct crystal packing arrangements, potentially resulting in different polymorphs. Polymorphism can affect a compound's melting point, dissolution rate, and bioavailability.
A hypothetical study could explore the synthesis of various salts of 4-(5-bromopentyl)morpholine and characterize their properties, as outlined in the table below.
Table 1: Hypothetical Properties of Different 4-(5-Bromopentyl)morpholine Salts
| Counterion | Formula | Predicted Solubility in Water | Predicted Solubility in Dichloromethane | Predicted Hygroscopicity |
| Bromide | HBr | High | Low | Moderate |
| Chloride | HCl | High | Low | Moderate to High |
| Acetate | CH₃COOH | Very High | Very Low | High |
| Trifluoroacetate | CF₃COOH | High | Moderate | Low |
| Mesylate | CH₃SO₃H | High | Low to Moderate | Low |
This systematic approach to counterion modulation would enable the selection of the optimal salt form for a specific application, whether for improved performance in a synthetic reaction or for enhanced stability in a formulated product.
Synthesis of Conjugates and Bioconjugates for Specific Research Applications
The presence of a reactive bromoalkyl group makes 4-(5-bromopentyl)morpholine hydrobromide an ideal candidate for conjugation to other molecules, including biomolecules. This process, known as bioconjugation, allows for the creation of targeted probes, tracers, and delivery systems for various research applications. The morpholine moiety itself is a recognized pharmacophore that can influence the pharmacokinetic properties of a molecule. researchgate.netnih.gov
The primary synthetic strategy for conjugation involves the nucleophilic substitution of the bromide by a suitable nucleophile on the target molecule. This could be a thiol group on a cysteine residue of a protein, an amine group on a peptide, or a hydroxyl group on a polysaccharide.
Examples of Potential Conjugation Strategies:
Fluorescent Labeling: By reacting 4-(5-bromopentyl)morpholine with a fluorescent dye containing a nucleophilic handle (e.g., an amine or thiol), a fluorescent probe can be synthesized. This probe could be used to visualize the localization of the morpholine-containing molecule within cells or tissues.
Protein Conjugation: The compound can be attached to specific proteins to study their function or to create targeted therapeutic agents. For example, conjugation to an antibody could create an antibody-drug conjugate (ADC), where the morpholine derivative serves as a linker or part of the payload.
Polymer Conjugation: Attachment to polymers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetic profile of the resulting conjugate. This strategy is often used to increase the circulation half-life of small molecule drugs.
The table below outlines a hypothetical research plan for the synthesis and application of a bioconjugate.
Table 2: Hypothetical Research Plan for a 4-(5-Bromopentyl)morpholine-Peptide Conjugate
| Research Phase | Description | Rationale |
| Synthesis | Reaction of this compound with a cysteine-containing peptide under basic conditions. | The thiol group of cysteine is a strong nucleophile that will readily displace the bromide, forming a stable thioether linkage. |
| Purification | Purification of the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). | To isolate the desired conjugate from unreacted starting materials and side products. |
| Characterization | Characterization of the conjugate by mass spectrometry and NMR spectroscopy. | To confirm the identity and purity of the synthesized molecule. |
| Application | Use of the peptide conjugate in a cell-based assay to study its interaction with a specific receptor. | To investigate the biological activity of the morpholine-containing peptide. |
Structure-Reactivity Relationship (SRR) Studies for Synthetic Transformations
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to optimizing synthetic transformations. For this compound, structure-reactivity relationship (SRR) studies would focus on how modifications to the morpholine ring, the pentyl chain, or the leaving group (bromide) affect the outcome of various reactions. While specific SRR studies on this exact compound are not widely documented, general principles of organic chemistry and medicinal chemistry reviews on morpholine-containing compounds provide a strong basis for prediction. researchgate.netnih.gov
The reactivity of the C-Br bond is central to the synthetic utility of this compound. The rate of nucleophilic substitution at the terminal carbon of the pentyl chain is influenced by several factors:
Steric Hindrance: Modifications to the morpholine ring, such as the introduction of substituents, could sterically hinder the approach of a nucleophile to the electrophilic carbon, thereby slowing down the reaction rate.
Electronic Effects: The electron-donating nature of the nitrogen atom in the morpholine ring can have a modest electronic effect on the reactivity of the alkyl bromide, although this effect is attenuated by the length of the pentyl chain.
Nature of the Leaving Group: While the focus is on the bromide, comparing its reactivity to other halides (e.g., chloride or iodide) would be a classic SRR study. Iodide is a better leaving group, leading to faster substitution reactions, while chloride is a poorer leaving group.
Table 3: Hypothetical Structure-Reactivity Data for Nucleophilic Substitution
| Analog of 4-(5-Halopentyl)morpholine | Leaving Group | Relative Reaction Rate with Thiophenol |
| 4-(5-Iodopentyl)morpholine | Iodide | ~30 |
| 4-(5-Bromopentyl)morpholine | Bromide | 1 |
| 4-(5-Chloropentyl)morpholine | Chloride | ~0.01 |
These studies are crucial for synthetic chemists to predict reaction outcomes and to design more efficient synthetic routes. For instance, if a desired reaction with the bromide is too slow, converting it to the corresponding iodide could significantly increase the reaction rate.
Computational and Theoretical Investigations of 4 5 Bromopentyl Morpholine Hydrobromide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
HOMO: The HOMO of 4-(5-bromopentyl)morpholine hydrobromide is likely to be localized on the bromine atom and the non-bonding electrons of the morpholine (B109124) oxygen, making these sites nucleophilic.
LUMO: The LUMO is expected to be associated with the antibonding orbitals of the C-Br bond and the morpholinium ring, indicating these are the regions susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. youtube.com FMO analysis can predict the feasibility and stereochemical outcome of various reactions, such as cycloadditions and substitution reactions. imperial.ac.uk
Analysis of Charge Distribution and Electrostatic Potential
The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
For this compound, the MEP would show:
A region of high positive potential around the protonated nitrogen of the morpholine ring.
Regions of negative potential around the morpholine oxygen and the bromine atom.
Relatively neutral potential along the hydrocarbon pentyl chain.
This charge distribution dictates how the molecule will interact with other polar molecules, ions, and catalysts. For example, the positive region on the morpholinium ion will be attracted to anionic or nucleophilic species, while the negative regions will interact with cationic or electrophilic species.
Reaction Mechanism Studies and Transition State Characterization
Computational methods can be employed to elucidate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and, most importantly, the transition states.
For instance, in a substitution reaction where the bromine is replaced, quantum chemical calculations can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate. researchgate.net
These studies can also be used to compare different possible reaction pathways and determine the most likely mechanism. For example, it could be determined whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. semanticscholar.org
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. nih.gov
This allows for:
Conformational Sampling: MD simulations can explore the different conformations of the morpholine ring and pentyl chain that are accessible at a given temperature. nih.gov This provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformation and reactivity of the solute can be studied. The solvent can affect the stability of different conformers and can play a direct role in the reaction mechanism. nih.gov
MD simulations are particularly useful for understanding how the molecule behaves in a condensed phase, which is more representative of typical experimental conditions.
Table 2: Computationally Derived Properties of this compound (Illustrative)
| Property | Predicted Value/Description | Computational Method | Significance |
| Lowest Energy Conformation | Morpholine in chair form, pentyl chain in a near all-trans state | DFT, Molecular Mechanics | Predicts the most likely structure of the molecule in isolation. |
| HOMO Energy | -X.X eV | DFT | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +Y.Y eV | DFT | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Z.Z eV | DFT | Relates to the molecule's kinetic stability and reactivity. |
| Dipole Moment | ~D Debye | DFT | Indicates the overall polarity of the molecule. |
| Electrostatic Potential | Positive potential at morpholinium N-H, negative at O and Br | DFT | Guides intermolecular interactions. |
Note: The values in this table are illustrative and would need to be determined through specific computational studies.
Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Characterization
Spectroscopic techniques are indispensable for the structural elucidation of 4-(5-Bromopentyl)morpholine Hydrobromide, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to characterize N-substituted morpholines like this compound. nih.govresearchgate.net In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For instance, the protons on the morpholine (B109124) ring and the pentyl chain will exhibit distinct signals. nih.gov Techniques such as 1D and 2D NMR experiments, including COSY, HMBC, and HMQC, can further establish the connectivity between different parts of the molecule. nih.govresearchgate.net The protonation of the morpholine nitrogen to form the hydrobromide salt also influences the chemical shifts of the adjacent protons. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the presence of the morpholine ring, the pentyl chain, and the carbon atom bonded to the bromine. researchgate.net
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. quimicaorganica.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br bond, the C-N bond, the C-O-C ether linkage in the morpholine ring, and the C-H bonds of the alkyl chain. quimicaorganica.orglibretexts.org Specifically, the C-Br stretching vibration typically appears in the range of 650-510 cm⁻¹. quimicaorganica.org The C-H stretching vibrations of the methylene (B1212753) groups in the pentyl chain and morpholine ring are expected in the 3000–2850 cm⁻¹ region. libretexts.orglibretexts.org The presence of the morpholine ring is further confirmed by C-O-C stretching bands. researchgate.net The formation of the hydrobromide salt may also lead to the appearance of a broad N-H stretching band due to the protonated amine. libretexts.org
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. nih.gov For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. youtube.com The presence of bromine is often indicated by a characteristic isotopic pattern due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns, such as the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), can provide further structural information. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, allowing for the calculation of its elemental composition. nih.govrsc.org
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating this compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. eschemy.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For the analysis of morpholine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). sielc.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, its free base form or a suitable derivative could potentially be analyzed by GC. nih.govekb.eg When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. eschemy.comnih.gov The choice of the GC column, typically a capillary column with a suitable stationary phase like DB-5, is critical for achieving good separation. nih.gov For halogenated compounds, an electron capture detector (ECD) can be used for sensitive and selective detection. eurl-pesticides.eucdc.gov Derivatization might be necessary to improve the volatility and thermal stability of the analyte for GC analysis. ekb.eg
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry, offering a detailed view of bond lengths, bond angles, and torsion angles. For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information.
The process begins with the cultivation of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed, ultimately revealing the atomic positions.
While specific, publicly available crystallographic data for this compound is not readily found in the common databases, a hypothetical dataset would provide the following key parameters, as illustrated in the interactive table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the set of symmetry operations for the unit cell. |
| a (Å) | 10.25 | The length of the 'a' axis of the unit cell. |
| b (Å) | 15.50 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.80 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.5 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1500.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
From this data, a detailed molecular model can be generated, confirming the presence and connectivity of the morpholine ring, the pentyl chain, and the bromine atom, as well as the ionic interaction with the hydrobromide counter-ion. This solid-state structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and bromine (Br) should closely match the theoretically calculated values based on its chemical formula (C₉H₁₉Br₂NO). This comparison serves as a crucial check for purity and confirms that the correct elements are present in the expected ratios.
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The bromine content can be determined by methods like ion chromatography after combustion and absorption.
The expected and hypothetical experimental values from an elemental analysis of this compound are presented in the interactive table below.
Elemental Analysis Data for this compound (C₉H₁₉Br₂NO)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 32.07 | 32.15 |
| Hydrogen (H) | 5.68 | 5.72 |
| Bromine (Br) | 47.41 | 47.35 |
| Nitrogen (N) | 4.16 | 4.20 |
| Oxygen (O) | 4.75 | 4.58 |
A close correlation between the theoretical and experimental values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and high degree of purity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Future Research Directions and Unexplored Avenues
Exploration of New Chemical Transformations and Reactivities
The reactivity of 4-(5-Bromopentyl)morpholine Hydrobromide is largely dictated by the presence of the bromine atom and the morpholine (B109124) ring. Future studies could explore novel chemical transformations involving this compound. For instance, the bromine atom can be displaced by a variety of nucleophiles to create a diverse range of new molecules. researchgate.netuobaghdad.edu.iq The morpholine ring itself can participate in various reactions, and its unique structural features could be exploited to develop novel synthetic strategies. thieme-connect.de
Design and Synthesis of Advanced Morpholine Derivatives with Tailored Synthetic Properties
The morpholine moiety is a valuable pharmacophore in drug design due to its ability to improve solubility and membrane permeability. mdpi.com Future research will focus on the rational design and synthesis of advanced morpholine derivatives with tailored properties for specific applications. nih.govnih.gov This could involve modifying the substituents on the morpholine ring or the alkyl chain to fine-tune the compound's electronic and steric properties, thereby influencing its reactivity and selectivity in chemical reactions. mdpi.com
| Target Property | Design Strategy | Potential Application |
| Enhanced Reactivity | Introduction of activating groups | Catalysis |
| Increased Selectivity | Steric hindrance modifications | Asymmetric synthesis |
| Improved Solubility | Incorporation of polar functional groups | Aqueous reaction media |
Integration into Automated Synthesis Platforms and Flow Chemistry
The integration of this compound into automated synthesis platforms and flow chemistry systems presents a significant opportunity for advancing chemical synthesis. researchgate.netnih.gov Automated platforms can enable the rapid and efficient synthesis of a library of derivatives for high-throughput screening. nih.gov Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. researchgate.netnih.govresearchgate.net The development of continuous flow methods for the synthesis and subsequent reactions of this compound could lead to more efficient and sustainable chemical manufacturing processes. nih.gov
Predictive Modeling for Novel Reactivities and Synthetic Pathways
Computational tools and predictive modeling can play a crucial role in exploring the untapped potential of this compound. By employing quantum mechanical calculations and molecular modeling, researchers can predict the compound's reactivity towards different reagents and substrates. This can help in designing new synthetic routes and identifying novel chemical transformations. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of morpholine derivatives with their synthetic utility, enabling the design of new compounds with desired properties. nih.gov
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds. nih.gov Future research on this compound will likely focus on developing greener synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. This could involve the use of biocatalysis, alternative energy sources like microwaves or ultrasound, and the development of recyclable catalytic systems. The application of this compound in environmentally benign processes will also be an area of active investigation.
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | One-pot synthesis, atom economy |
| Safer Solvents and Auxiliaries | Use of water or other green solvents |
| Design for Energy Efficiency | Microwave-assisted or room temperature reactions |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials |
| Catalysis | Development of recyclable and selective catalysts |
Q & A
Q. What strategies resolve conflicting NMR and mass spectrometry data indicating unexpected by-products?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Use HRMS (High-Resolution Mass Spectrometry) to distinguish between isobaric species.
- Isolate by-products via preparative HPLC for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
